molecular formula C16H17N5O4S B3593460 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(3,5-dimethoxyphenyl)acetami de

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(3,5-dimethoxyphenyl)acetami de

Cat. No.: B3593460
M. Wt: 375.4 g/mol
InChI Key: YZXPOAAKMHLBIK-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine group, a furyl group, a triazole ring, a thioether linkage, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving amines, acyl chlorides, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring, a furyl group, and an acetamide group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amine group might participate in acid-base reactions, while the thioether linkage could be involved in oxidation-reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken during its synthesis and use .

Future Directions

Future research could focus on elucidating the specific properties and potential applications of this compound. This could include studies to determine its biological activity, toxicity, and potential uses in medicine or other fields .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-23-11-6-10(7-12(8-11)24-2)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-5-25-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXPOAAKMHLBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(3,5-dimethoxyphenyl)acetami de
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2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(3,5-dimethoxyphenyl)acetami de
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2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(3,5-dimethoxyphenyl)acetami de
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2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(3,5-dimethoxyphenyl)acetami de
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2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(3,5-dimethoxyphenyl)acetami de

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